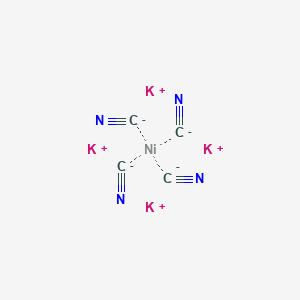

Tetrapotassium tetracyanidonickelate

Description

Properties

Molecular Formula |

C4K4N4Ni |

|---|---|

Molecular Weight |

319.16 g/mol |

IUPAC Name |

tetrapotassium;nickel;tetracyanide |

InChI |

InChI=1S/4CN.4K.Ni/c4*1-2;;;;;/q4*-1;4*+1; |

InChI Key |

AFTWITYDMIGECZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ni] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Coordination Geometry

The square-planar geometry of [Ni(CN)₄]²⁻ is a hallmark of d⁸ configurations. However, coordination environments vary with metal centers and ligand systems:

Tetracyanidoaurate Complexes

- Example : Heterometallic chains incorporating [Au(CN)₄]⁻ (tetracyanidoaurate) and diruthenium carboxylates .

- Comparison : While [Ni(CN)₄]²⁻ is strictly square-planar, Au(I/III) in tetracyanidoaurate may adopt linear or square-planar geometries depending on oxidation state. Gold’s relativistic effects enhance ligand field stabilization, leading to distinct bond lengths and reactivity compared to nickel .

Copper-Nickel Tetracyanido Complex

- Example : [Cu₂Ni₂(CN)₈(C₁₅H₃₃N₃)₂]·4H₂O .

- Structure : The Ni(II) retains square-planar geometry, while Cu(II) exhibits square-pyramidal coordination due to Jahn-Teller distortions. This heterometallic assembly forms water clusters in its crystal lattice, highlighting the role of [Ni(CN)₄]²⁻ in templating supramolecular architectures .

Tris-Chelated Nickel Complexes

- Example: [Ni(pn)₃][Ni(CN)₄] (pn = 1,2-diaminopropane) .

- Comparison : The [Ni(CN)₄]²⁻ anion pairs with a cationic [Ni(pn)₃]²⁺ complex. Unlike K₂[Ni(CN)₄], this ionic compound features a tris-chelated Ni(II) cation, influencing solubility and magnetic properties due to ligand field effects .

Crystallographic and Physical Properties

- Bond Lengths : In K₂[Ni(CN)₄], Ni–C bond lengths average ~1.88 Å, typical for low-spin Ni(II). Cu–N bonds in [Cu₂Ni₂(CN)₈(...)]·4H₂O are elongated (2.0–2.1 Å) due to Jahn-Teller effects .

- Hydrogen Bonding : The water clusters in [Cu₂Ni₂(CN)₈(...)]·4H₂O involve O–H⋯O/N interactions absent in K₂[Ni(CN)₄], demonstrating how counterions influence supramolecular packing .

Preparation Methods

Formation of K₂[Ni(CN)₄] Monohydrate

The initial step involves preparing K₂[Ni(CN)₄]·H₂O, which serves as the precursor for further reduction:

-

Nickel sulfate hexahydrate (NiSO₄·6H₂O, 60 g, 0.228 mol) is dissolved in deionized water.

-

Aqueous potassium cyanide (KCN, 0.457 mol) is added dropwise under vigorous stirring, precipitating nickel dicyanide (Ni(CN)₂).

-

Excess KCN is introduced to dissolve Ni(CN)₂, forming a red solution of K₂[Ni(CN)₄]·H₂O.

-

Crystallization occurs via slow evaporation or controlled cooling, yielding hydrated yellow crystals.

Critical Parameters :

Reduction to K₄[Ni(CN)₄]

The reduction of K₂[Ni(CN)₄]·H₂O employs potassium metal in anhydrous ammonia:

Reaction Mechanism :

-

Anhydrous ammonia is condensed into a reaction vessel cooled to −78°C.

-

Potassium metal (2 molar equivalents) is dissolved in liquid ammonia, forming a deep blue solution.

-

K₂[Ni(CN)₄] is added portionwise, resulting in a color change from yellow to green, indicating Ni⁰ formation.

-

The product is isolated by evaporating ammonia and washing with ethanol to remove excess potassium.

Key Observations :

-

Intermediate K₄[Ni₂(CN)₆] with a Ni–Ni bond forms transiently.

-

Strict exclusion of moisture and oxygen prevents reoxidation of Ni⁰.

Alternative Reductive Pathways

Electrochemical Reduction

Recent studies propose electrochemical methods to generate K₄[Ni(CN)₄] under controlled potentials. A platinum cathode immersed in a K₂[Ni(CN)₄] solution (pH 12) reduces Ni²⁺ to Ni⁰ at −1.2 V vs. SCE. This approach minimizes byproducts and allows real-time monitoring of the reduction process.

Solvothermal Synthesis

High-pressure solvothermal reactions using dimethylformamide (DMF) as a solvent enable single-crystal growth of K₄[Ni(CN)₄]. Nickel chloride and excess KCN are heated at 150°C for 72 hours, yielding phase-pure crystals suitable for X-ray diffraction.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

Thermogravimetric Analysis (TGA)

Dehydration of K₂[Ni(CN)₄]·H₂O occurs at 100°C, while K₄[Ni(CN)₄] remains stable up to 300°C, confirming superior thermal stability of the reduced form.

| Purity Grade | Product Code | Melting Point | Solubility | Hazard Codes |

|---|---|---|---|---|

| 99% (2N) | NI-CYNI2-02 | N/A | Water-soluble | T+, N |

| 99.9% (3N) | NI-CYNI2-03 | N/A | Water-soluble | T+, N |

| 99.99% (4N) | NI-CYNI2-04 | N/A | Water-soluble | T+, N |

| 99.999% (5N) | NI-CYNI2-05 | N/A | Water-soluble | T+, N |

Q & A

Basic: What are the standard protocols for synthesizing tetrapotassium tetracyanidonickelate(II) with high purity?

Answer:

Synthesis involves reacting nickel(II) salts (e.g., NiCl₂) with excess potassium cyanide under controlled pH (8–10) to prevent cyanide hydrolysis. Key steps:

- Precursor selection : Use anhydrous NiCl₂ to avoid competing hydrolysis reactions.

- Reaction conditions : Conduct in an inert atmosphere (N₂/Ar) to prevent Ni²⁺ oxidation.

- Purification : Recrystallize from ethanol-water mixtures to remove KCl byproducts.

Validate purity via elemental analysis (C, N, Ni) and FTIR to confirm absence of free CN⁻ (peaks at ~2100 cm⁻¹ indicate coordinated CN⁻) .

Basic: How to characterize the crystal structure of this compound(II)?

Answer:

Use single-crystal X-ray diffraction (SC-XRD):

- Data collection : Mount crystals on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL-2018 for structure solution (space group P21/c, Z = 4) .

Key metrics :

| Parameter | Value |

|---|---|

| a (Å) | 8.065 |

| b (Å) | 13.255 |

| c (Å) | 13.559 |

| Ni–C (Å) | 1.87 |

| C≡N (Å) | 1.15 |

Advanced: How to resolve contradictions in spectroscopic data (e.g., UV-Vis vs. EPR) for nickel-cyanide complexes?

Answer:

Contradictions arise from spin-state variations or ligand-field distortions. Methodological steps:

Contextualize experimental conditions : UV-Vis measures d-d transitions (spin-allowed), while EPR detects paramagnetic species (Ni³⁺ impurities or distorted geometries).

Cross-validate : Use magnetic susceptibility measurements to confirm spin states.

DFT modeling : Calculate electronic spectra (e.g., using Gaussian 16 with B3LYP functional) to correlate observed transitions with Ni²⁺ geometries .

Advanced: What computational methods are suitable for modeling the electronic structure of tetracyanidonickelate complexes?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate results:

- Basis sets : Use LANL2DZ for Ni and 6-31G(d,p) for C/N.

- Solvent effects : Include implicit solvation (e.g., PCM model) for aqueous systems.

- Validation : Compare calculated vs. experimental bond lengths (Ni–C: ±0.02 Å tolerance) .

Advanced: How to design experiments to study ligand substitution kinetics in tetracyanidonickelate(II)?

Answer:

Use stopped-flow spectrophotometry:

Reactant preparation : Prepare [Ni(CN)₄]²⁻ in degassed H₂O (pH 10).

Quenching agent : Introduce competing ligands (e.g., NH₃) at varying concentrations.

Data analysis : Fit kinetic traces to pseudo-first-order models. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots .

Advanced: How to address discrepancies in thermodynamic stability constants reported for tetracyanidonickelate(II)?

Answer:

Discrepancies stem from ionic strength or temperature variations. Mitigation strategies:

- Standardize conditions : Use IUPAC-recommended buffers (e.g., TRIS) and report ionic strength (I = 0.1 M KCl).

- Calorimetric validation : Measure ΔH via isothermal titration calorimetry (ITC) to cross-check potentiometric data .

Advanced: What are the best practices for validating crystallographic data quality in nickel-cyanide complexes?

Answer:

Follow SHELX refinement guidelines:

- Residuals : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data (d_min < 0.8 Å).

- ADPs : Check anisotropic displacement parameters for Ni/C/N atoms (no outliers > 0.1 Ų).

- Twinned data : Use TWIN/BASF commands in SHELXL for twinned crystals .

Advanced: How to analyze magnetic data for low-spin vs. high-spin nickel(II) in tetracyanidonickelate complexes?

Answer:

Use Evans method with NMR:

Sample prep : Dissolve complex in CD₃CN with 1% CH₂Cl₂ as internal standard.

Measurement : Record ¹H NMR shifts; diamagnetic corrections applied.

Fit data : Use equation μ_eff = 2.828√(χ_m T) to distinguish low-spin (μ_eff ~ 0 BM) from high-spin (μ_eff ~ 3.0 BM) states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.